

Spectroscopic Profile of 2,4-Dichloropyrimidine: An In-Depth Technical Guide

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Compound of Interest

Compound Name: 2,4-Dichloropyrimidine

Cat. No.: B019661

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This guide provides a comprehensive overview of the spectroscopic data for **2,4-Dichloropyrimidine**, a key intermediate in the synthesis of various biologically active compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. For **2,4-Dichloropyrimidine**, both ^1H and ^{13}C NMR provide characteristic signals that are crucial for its identification and purity assessment.

1.1. ^1H NMR Data

The ^1H NMR spectrum of **2,4-Dichloropyrimidine** is relatively simple, showing two distinct signals corresponding to the two non-equivalent protons on the pyrimidine ring.

Proton	Chemical Shift (δ) ppm	Solvent
H-5	~7.38	CDCl_3
H-6	~8.78	CDCl_3

Note: Chemical shifts can vary slightly depending on the solvent and concentration.[\[1\]](#)

1.2. ^{13}C NMR Data

The ^{13}C NMR spectrum provides information about the carbon framework of the molecule.

Carbon	Chemical Shift (δ) ppm	Solvent
C-2	~157.4	CDCl_3
C-4	~156.9	CDCl_3
C-5	~121.7	CDCl_3
C-6	-	-

Note: The signal for C-6 can be found in specialized databases. The provided data is for the parent pyrimidine ring and is indicative.[\[1\]](#) More specific data for **2,4-Dichloropyrimidine** can be found on SpectraBase.[\[2\]](#)[\[3\]](#)

1.3. Experimental Protocol for NMR Spectroscopy

A standard protocol for obtaining high-quality NMR spectra of pyrimidine compounds is as follows:

- Sample Preparation: Accurately weigh 5-10 mg of the purified **2,4-Dichloropyrimidine** and transfer it to a clean, dry vial.[\[4\]](#)
- Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform- d (CDCl_3), Dimethyl sulfoxide- d_6 ($\text{DMSO}-d_6$)).[\[4\]](#) Mix the sample using a vortex or sonicator until the solid is completely dissolved.[\[4\]](#)
- Transfer: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[\[4\]](#)
- Analysis: Place the NMR tube into the spectrometer. For ^1H NMR, the instrument is typically run at a frequency of 300-600 MHz. For ^{13}C NMR, a frequency of 75-150 MHz is common.

- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are then applied.

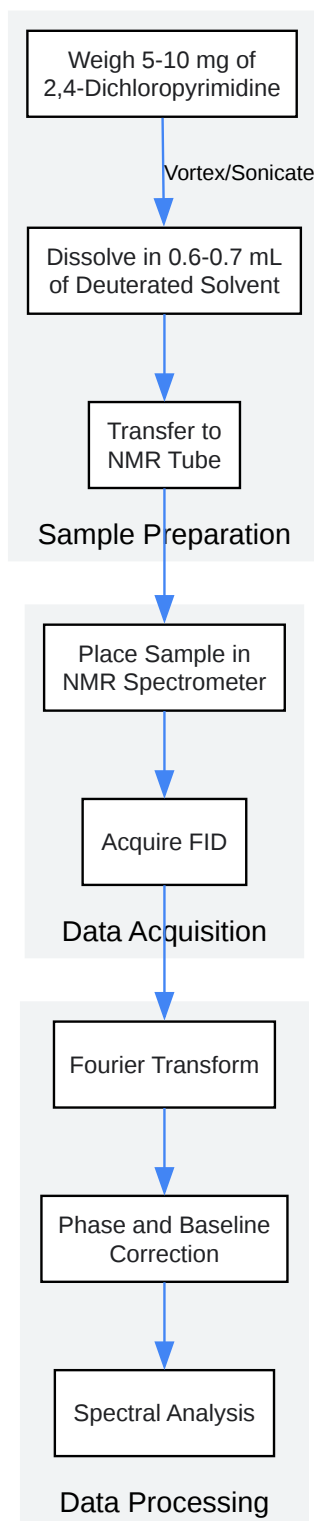


Diagram 1: General NMR Experimental Workflow

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Caption: General NMR Experimental Workflow.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **2,4-Dichloropyrimidine** shows characteristic peaks for the aromatic C-H and C=N bonds, as well as the C-Cl bonds.

2.1. IR Data

Vibrational Mode	Wavenumber (cm ⁻¹)
Aromatic C-H stretch	~3050 - 3150
C=N stretch (ring)	~1525 - 1575
C-Cl stretch	~600 - 800

Note: These are approximate ranges and can vary based on the sampling method (e.g., KBr pellet, ATR).[5]

2.2. Experimental Protocol for IR Spectroscopy

A common method for obtaining the IR spectrum of a solid sample like **2,4-Dichloropyrimidine** is the KBr pellet technique.

- **Sample Preparation:** Grind a small amount (1-2 mg) of **2,4-Dichloropyrimidine** with about 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
- **Pellet Formation:** Place the mixture into a pellet-forming die and press it under high pressure (several tons) to form a thin, transparent pellet.
- **Analysis:** Place the KBr pellet in the sample holder of the FT-IR spectrometer.
- **Data Acquisition:** Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the

sample spectrum.

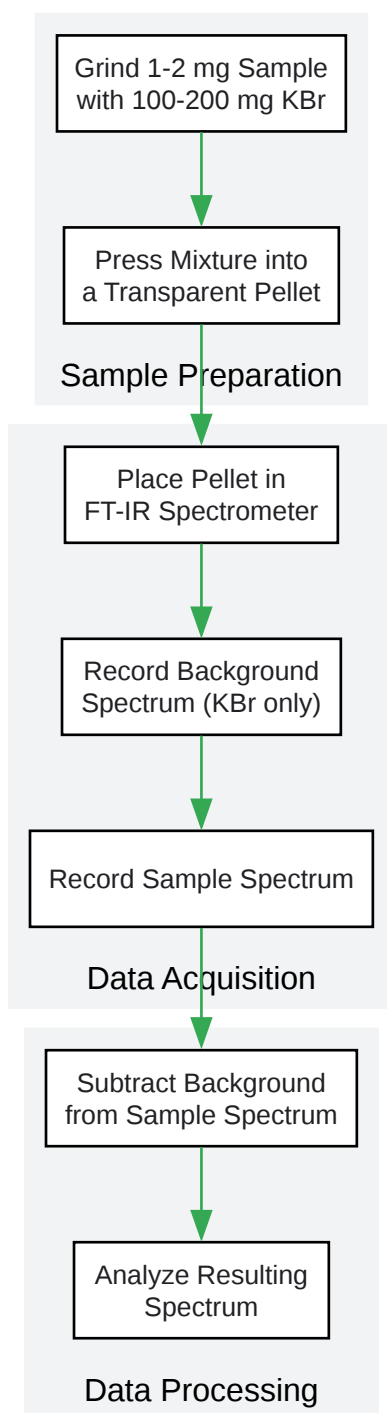


Diagram 2: KBr Pellet IR Experimental Workflow

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Caption: KBr Pellet IR Experimental Workflow.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound.

3.1. Mass Spectrometry Data

For **2,4-Dichloropyrimidine** ($C_4H_2Cl_2N_2$), the expected molecular weight is approximately 148.98 g/mol [\[6\]](#). The mass spectrum will show a molecular ion peak (M^+) cluster characteristic of a compound containing two chlorine atoms, with isotopic peaks at M , $M+2$, and $M+4$ in an approximate ratio of 9:6:1.

Ion	m/z (Mass-to-Charge Ratio)	Relative Abundance
$[C_4H_2^{35}Cl_2N_2]^+$	148	~100%
$[C_4H_2^{35}Cl^{37}ClN_2]^+$	150	~65%
$[C_4H_2^{37}Cl_2N_2]^+$	152	~10%
$[M-Cl]^+$	113	Variable

Note: The relative abundances are approximate and can be influenced by the ionization method. The NIST WebBook provides mass spectral data for **2,4-Dichloropyrimidine**.[\[7\]](#)[\[8\]](#)

3.2. Experimental Protocol for Mass Spectrometry

A general protocol for obtaining a mass spectrum using Gas Chromatography-Mass Spectrometry (GC-MS) is as follows:

- **Sample Preparation:** Prepare a dilute solution of **2,4-Dichloropyrimidine** in a volatile organic solvent such as methanol or ethyl acetate.
- **Injection:** Inject a small volume (typically 1 μ L) of the solution into the GC inlet, where it is vaporized.

- **Separation:** The vaporized sample is carried by an inert gas through a capillary column, which separates the components of the sample.
- **Ionization:** As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Electron Ionization (EI) is a common method where high-energy electrons bombard the molecules, causing them to ionize and fragment.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
- **Detection:** The separated ions are detected, and a mass spectrum is generated.

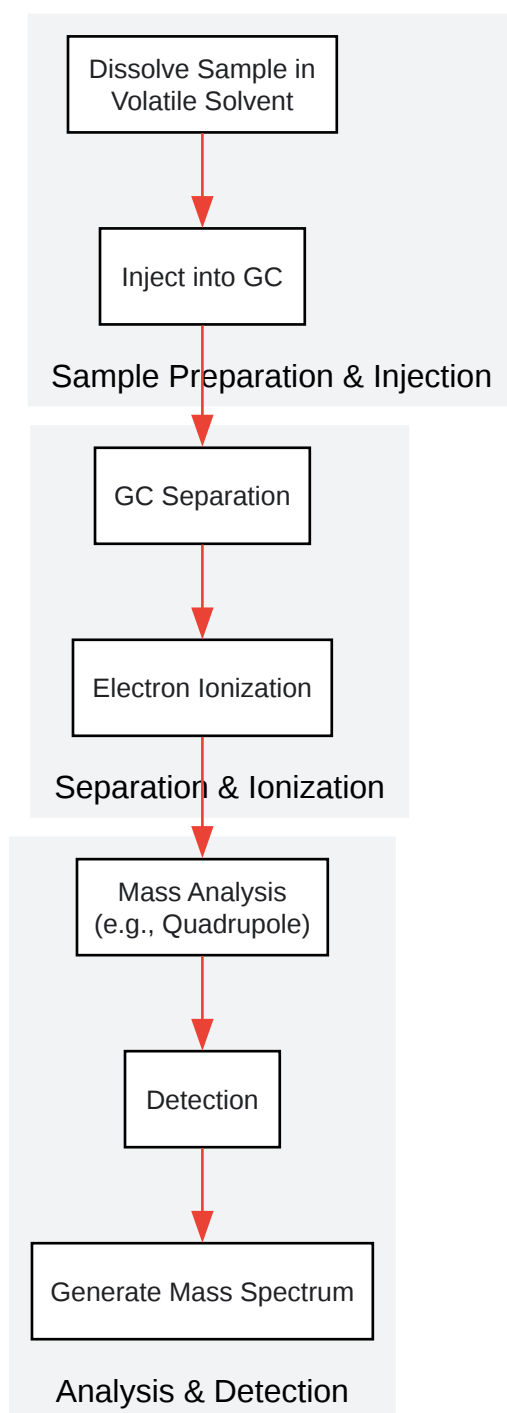


Diagram 3: GC-MS Experimental Workflow

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Caption: GC-MS Experimental Workflow.

Conclusion

The spectroscopic data presented in this guide provide a detailed profile of **2,4-Dichloropyrimidine**. The characteristic signals in the NMR, IR, and MS spectra are invaluable for the unambiguous identification and quality control of this important chemical intermediate. The provided experimental protocols offer a standardized approach for obtaining reliable and reproducible spectroscopic data for pyrimidine-based compounds.

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